Carboxymethyl stearate
CAS No.: 59829-80-0
Cat. No.: VC16114037
Molecular Formula: C20H38O4
Molecular Weight: 342.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59829-80-0 |
|---|---|
| Molecular Formula | C20H38O4 |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | 2-octadecanoyloxyacetic acid |
| Standard InChI | InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)24-18-19(21)22/h2-18H2,1H3,(H,21,22) |
| Standard InChI Key | HWLBIEAKJSRKOD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Definition and Nomenclature
Carboxymethyl stearate (CAS: 5767-84-0; EC: 227-292-4) is systematically named 2-octadecanoyloxyacetic acid, reflecting its esterification of stearic acid (octadecanoic acid) with a carboxymethyl moiety. Its IUPAC name, 2-octadecanoyloxyacetic acid, underscores the positional linkage of the stearoyl group to the acetic acid backbone . The compound’s SMILES notation (CCCCCCCCCCCCCCCCCC(=O)OCC(=O)O) and InChIKey (HWLBIEAKJSRKOD-UHFFFAOYSA-N) provide unambiguous representations of its atomic connectivity and stereochemical features .
Crystallographic and Conformational Analysis
X-ray diffraction (XRD) studies of analogous stearate esters reveal reduced crystallinity indices (Cr.I. ≈ 40%) due to disrupted hydrogen bonding networks during esterification . While CMS itself exhibits conformational flexibility—evidenced by its 19 rotatable bonds—its 3D structure remains challenging to resolve computationally due to high torsional freedom . Fourier-transform infrared (FTIR) spectra of CMS derivatives show characteristic peaks at 2915 cm⁻¹ (CH₂ stretching), 1700 cm⁻¹ (ester C=O), and 717 cm⁻¹ (CH₂ rocking), confirming successful ester synthesis .
Table 1: Key Physicochemical Properties of Carboxymethyl Stearate
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 342.5 g/mol | PubChem |
| XLogP3-AA | 8.1 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 19 | PubChem |
| Exact Mass | 342.27700969 Da | PubChem |
Synthesis and Industrial Production
Esterification Protocols
CMS synthesis typically involves acid-catalyzed esterification between stearic acid and carboxymethylating agents such as chloroacetic acid. A representative method adapted from cellulose ester production includes:
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Activation: Stearic acid is refluxed with acetic anhydride and sulfuric acid to form the reactive mixed anhydride.
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Coupling: The anhydride reacts with sodium carboxymethylate in dimethyl sulfoxide (DMSO) at 90°C, facilitating nucleophilic acyl substitution.
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Purification: Crude CMS is precipitated using ethanol, filtered, and dried under vacuum .
This method achieves a degree of substitution (DS) up to 1.05, as quantified by FTIR-based methylene hydrogen bonding strength (MHBS) analysis .
Scalability and Green Chemistry Considerations
Recent efforts prioritize agro-waste valorization; for instance, sugarcane bagasse-derived cellulose serves as a carboxymethyl source in CMS analogues . Solvent systems like isopropanol-water mixtures enhance reaction efficiency while minimizing environmental impact .
Functional Properties and Mechanism of Action
Amphiphilicity and Solubility Profile
CMS’s octadecanoyl chain (LogP = 8.1) confers pronounced hydrophobicity, while the carboxymethyl group enables limited water dispersibility . This duality facilitates its role as a Pickering emulsion stabilizer, where CMS nanoparticles adsorb at oil-water interfaces, reducing interfacial tension .
Thermal and Mechanical Behavior
Differential scanning calorimetry (DSC) of CMS analogues shows glass transition temperatures (Tg) near 50°C, with thermal decomposition initiating at 220°C . The compound’s plasticity increases with DS due to disrupted crystalline domains, as evidenced by XRD peak broadening at 15°–22° 2θ .
Applications in Advanced Materials and Biomedicine
Nanoemulsion Stabilization
CMS-based nanoemulsions (particle size: 99–137 nm) demonstrate exceptional stability (>6 months) against coalescence. Optimal formulations (e.g., CMCS1 in ) utilize 2.5% CMS load, achieving polydispersity indices <0.3 via ultrasonication .
Table 2: CMS Performance in Oil-in-Water Emulsions
| Formulation | CMS Concentration (%) | Droplet Size (nm) | PDI | Zeta Potential (mV) |
|---|---|---|---|---|
| CMCS1 | 2.5 | 99 | 0.21 | -34.5 |
| CMCS2 | 5.0 | 124 | 0.29 | -28.7 |
| CMCS3 | 10.0 | 137 | 0.33 | -22.1 |
Antimicrobial Activity
Chrysanthemum essential oil (CEO) nanoemulsions stabilized by CMS exhibit broad-spectrum antimicrobial effects:
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Escherichia coli: Minimum inhibitory concentration (MIC) = 0.78 µg/mL (CMCS3)
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Staphylococcus aureus: MIC = 1.56 µg/mL (CMCS3)
The mechanism involves CMS-mediated disruption of microbial membranes, synergized by CEO’s terpenoid constituents like camphor and borneol .
Future Research Directions
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Drug Delivery Systems: Exploiting CMS’s lipophilicity for hydrophobic drug encapsulation.
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Cosmeceuticals: Formulating SPF-boosting emulsions via CMS-UV filter complexes.
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Agricultural Coatings: Developing CMS-stabilized pesticide nanoemulsions for controlled release.
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